

Navigating the Spectroscopic Landscape of 1-Chloroisoquinolin-6-amine: A Comparative Analysis

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Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-amine

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For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **1-Chloroisoquinolin-6-amine**. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a robust predictive analysis.

Executive Summary

1-Chloroisoquinolin-6-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural elucidation relies heavily on modern analytical techniques, primarily NMR and mass spectrometry. This guide presents a detailed overview of the expected spectral characteristics of **1-Chloroisoquinolin-6-amine**, drawing comparisons with the known data of 1-chloroisoquinoline and 6-aminoisoquinoline. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for **1-Chloroisoquinolin-6-amine**, alongside experimental data for the closely related compounds 1-chloroisoquinoline and 6-aminoisoquinoline for comparative purposes.

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm) for **1-Chloroisoquinolin-6-amine** and Experimental Data for Related Compounds.

Proton	Predicted Chemical Shift (1-Chloroisoquinolin-6-amine)	Experimental (1-chloroisoquinoline)	Experimental (6-aminoisoquinoline)
H-3	~8.1-8.3	8.25-8.31 (m)	~8.8 (s)
H-4	~7.6-7.8	7.88-7.91 (m)	~7.4 (d)
H-5	~7.2-7.4	8.08 (d, J=8.0 Hz)	~7.0 (d)
H-7	~7.0-7.2	7.80-7.84 (m)	~7.5 (d)
H-8	~7.9-8.1	8.25-8.31 (m)	~8.6 (d)
-NH ₂	~4.0-5.0 (broad s)	-	~4.5 (broad s)

Predictions are based on the additive effects of the chloro and amino substituents on the isoquinoline core.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) for **1-Chloroisoquinolin-6-amine** and Experimental Data for Related Compounds.

Carbon	Predicted Chemical Shift (1-Chloroisoquinolin-6-amine)	Experimental (1-chloroisoquinoline)
C-1	~152-155	~151
C-3	~120-123	~121
C-4	~128-131	~127
C-4a	~126-129	~128
C-5	~115-118	~129
C-6	~145-148	~127
C-7	~110-113	~130
C-8	~130-133	~127
C-8a	~138-141	~142

Note: Experimental ^{13}C NMR data for 6-aminoisoquinoline was not readily available for direct comparison.

Table 3: Mass Spectrometry Data for **1-Chloroisoquinolin-6-amine** and Related Compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
1-Chloroisoquinolin-6-amine	$\text{C}_9\text{H}_7\text{ClN}_2$	178.62	$[\text{M}]^+$: 178/180, $[\text{M}+\text{H}]^+$: 179/181
1-Chloroisoquinoline	$\text{C}_9\text{H}_6\text{ClN}$	163.61	$[\text{M}]^+$: 163/165, $[\text{M}+\text{H}]^+$: 164/166[1]
6-Aminoisoquinoline	$\text{C}_9\text{H}_8\text{N}_2$	144.17	$[\text{M}]^+$: 144, $[\text{M}+\text{H}]^+$: 145[2]

The presence of the chlorine atom in **1-Chloroisoquinolin-6-amine** and 1-chloroisoquinoline results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Experimental Protocols

NMR Spectroscopy

A general protocol for the NMR analysis of aromatic amines is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for aromatic amines as it can help in observing the N-H protons.
- **Instrument Setup:**
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (LC-MS)

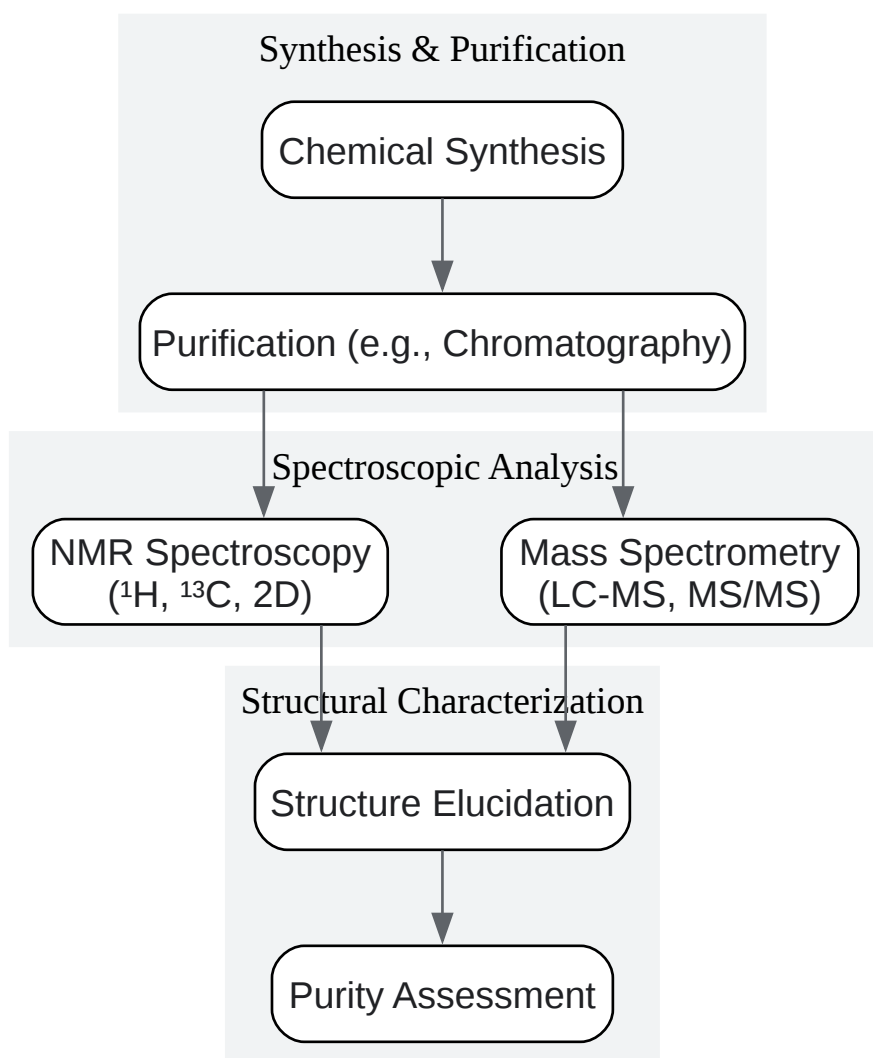
A general protocol for the LC-MS analysis of heterocyclic compounds is as follows:

- **Sample Preparation:** Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- **Liquid Chromatography (LC) Conditions:**

- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.
 - Scan Range: A full scan from m/z 100 to 500 is a reasonable starting point.
 - Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 179 for **1-Chloroisoquinolin-6-amine**) and applying collision-induced dissociation (CID).

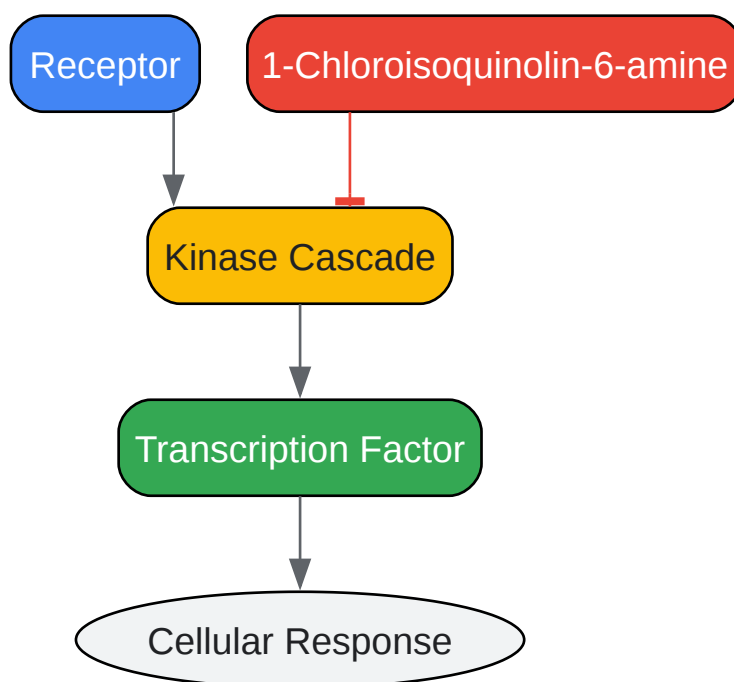
Analytical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of **1-Chloroisoquinolin-6-amine** and a conceptual representation of its potential role in signaling pathway modulation, a common application for such molecules.



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Analytical Workflow for **1-Chloroisoquinolin-6-amine**.



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Hypothetical Inhibition of a Signaling Pathway.

Conclusion

While direct experimental spectra for **1-Chloroisoquinolin-6-amine** are not widely published, a comprehensive analytical characterization can be confidently predicted based on the well-established principles of NMR and mass spectrometry and by comparison with closely related analogs. The provided protocols offer a solid foundation for researchers to obtain high-quality experimental data, which is crucial for the unambiguous identification and further development of this and similar compounds in the field of drug discovery.

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References

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